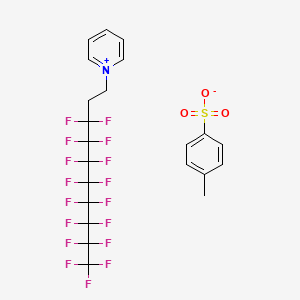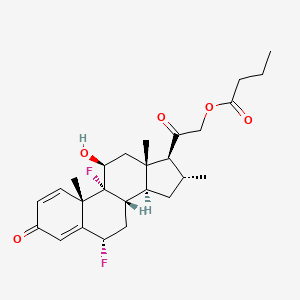
Butyric Difluocortolone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyric Difluocortolone is a synthetic corticosteroid compound used primarily for its anti-inflammatory and immunosuppressive properties. It is a derivative of difluocortolone, which is commonly used in dermatology for the treatment of various inflammatory skin disorders such as eczema, psoriasis, and lichen planus .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Butyric Difluocortolone involves multiple steps, starting from the basic steroid structureThe reaction conditions typically involve the use of strong acids or bases, and the reactions are carried out under controlled temperatures to ensure the stability of the compound .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the final product meets pharmaceutical standards. The production is carried out in specialized facilities equipped with the necessary safety and quality control measures .
Análisis De Reacciones Químicas
Types of Reactions
Butyric Difluocortolone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the functional groups attached to the steroid backbone.
Substitution: Halogen atoms in the compound can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired product is obtained .
Major Products Formed
The major products formed from these reactions include various metabolites that retain the anti-inflammatory properties of the parent compound. These metabolites are often studied for their potential therapeutic applications .
Aplicaciones Científicas De Investigación
Butyric Difluocortolone has a wide range of scientific research applications:
Chemistry: It is used as a model compound in the study of steroid chemistry and the development of new synthetic routes.
Biology: The compound is studied for its effects on cellular processes and its potential use in treating inflammatory diseases.
Medicine: this compound is used in the development of topical formulations for the treatment of skin disorders.
Industry: The compound is used in the formulation of various pharmaceutical products
Mecanismo De Acción
Butyric Difluocortolone exerts its effects by inducing the production of lipocortins, which are phospholipase A2 inhibitory proteins. This leads to the inhibition of arachidonic acid release, thereby reducing the formation and activity of endogenous chemical inflammatory mediators. The compound targets specific molecular pathways involved in the inflammatory response, making it effective in reducing inflammation and immune responses .
Comparación Con Compuestos Similares
Similar Compounds
Fluocortolone: Another glucocorticoid with similar anti-inflammatory properties.
Difluocortolone: The parent compound from which Butyric Difluocortolone is derived.
Difluocortolone Valerate: A derivative used for its enhanced potency and longer duration of action.
Uniqueness
This compound is unique due to the presence of the butyric acid moiety, which enhances its anti-inflammatory properties and provides a different pharmacokinetic profile compared to its parent compound and other derivatives. This makes it particularly effective in certain therapeutic applications .
Propiedades
Fórmula molecular |
C26H34F2O5 |
|---|---|
Peso molecular |
464.5 g/mol |
Nombre IUPAC |
[2-[(6S,8S,9R,10S,11S,13S,14S,16R,17S)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] butanoate |
InChI |
InChI=1S/C26H34F2O5/c1-5-6-22(32)33-13-20(30)23-14(2)9-16-17-11-19(27)18-10-15(29)7-8-25(18,4)26(17,28)21(31)12-24(16,23)3/h7-8,10,14,16-17,19,21,23,31H,5-6,9,11-13H2,1-4H3/t14-,16+,17+,19+,21+,23-,24+,25+,26+/m1/s1 |
Clave InChI |
QQJPBQVCQQCMAR-AXAJTMISSA-N |
SMILES isomérico |
CCCC(=O)OCC(=O)[C@H]1[C@@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2C[C@@H](C4=CC(=O)C=C[C@@]43C)F)F)O)C)C |
SMILES canónico |
CCCC(=O)OCC(=O)C1C(CC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3R,6S,9R,12S,15R,18S,21R,24S,30S,33R)-30-ethyl-33-[(E,1R,2S)-1-hydroxy-2-methylpent-3-enyl]-1,4,7,10,12,15,19,25,28-nonamethyl-3,6,9,18,24-pentakis(2-methylpropyl)-21-propan-2-yl-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone](/img/structure/B13413506.png)
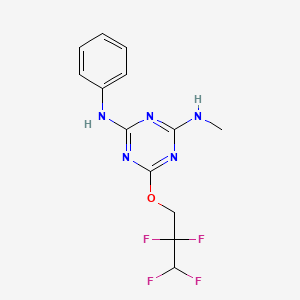
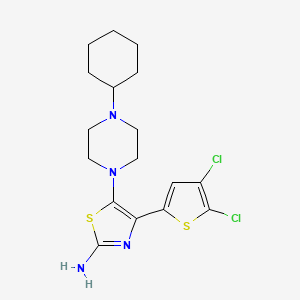
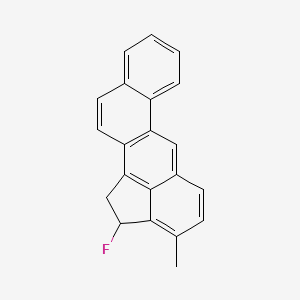
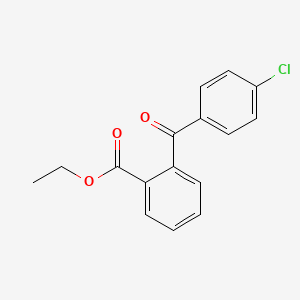

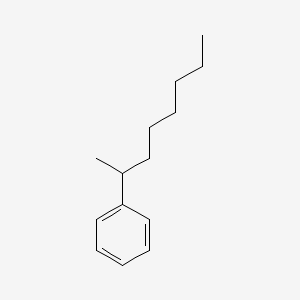
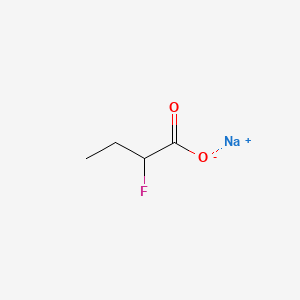
![N-[(2-chlorophenyl)methyl]-1-[4-[[(2-chlorophenyl)methylamino]methyl]cyclohexyl]methanamine dihydrochloride](/img/structure/B13413558.png)

